molecular formula C4H7NO2S B3232467 But-2-yne-1-sulfonamide CAS No. 1341348-00-2

But-2-yne-1-sulfonamide

Cat. No. B3232467
CAS RN: 1341348-00-2
M. Wt: 133.17
InChI Key: DXRISXVDZWCHIU-UHFFFAOYSA-N
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Description

But-2-yne-1-sulfonamide is a chemical compound with the molecular formula C4H7NO2S and a molecular weight of 133.17 . It is related to 2-Butyne, an alkyne with the chemical formula CH3C≡CCH3 .


Synthesis Analysis

The synthesis of sulfonamides, including but-2-yne-1-sulfonamide, can be achieved through various methods. One approach involves the use of microwave irradiation, which has shown good functional group tolerance and high yield . Another method involves the self-templation approach, which has been used to successfully prepare novel sulfonamide 2catenanes . Additionally, the Mitsunobu annulation method has been effective for constructing medium and large ring structures in moderate to good chemical yields .


Molecular Structure Analysis

The molecular structure of but-2-yne-1-sulfonamide consists of a but-2-yne group attached to a sulfonamide group . The but-2-yne group is an alkyne with a carbon-carbon triple bond .


Chemical Reactions Analysis

The addition of amide/sulfonamide bonds to alkynes, such as but-2-yne-1-sulfonamide, is a significant strategy for the direct functionalization of carbon–carbon triple bonds . This approach is particularly powerful when incorporated into a domino process, allowing for the preparation of polyfunctionalized complex molecules .


Physical And Chemical Properties Analysis

But-2-yne-1-sulfonamide has a predicted boiling point of 282.5±42.0 °C and a predicted density of 1.298±0.06 g/cm3 . Its pKa is predicted to be 9.56±0.60 .

Scientific Research Applications

Drug Development and Medicinal Chemistry

Sulfonimidates serve as valuable intermediates for drug candidates. Researchers have explored their use in designing sulfoximine and sulfonimidamide drugs. The tetrahedral sulfur center in sulfonimidates can act as a chiral template, enabling asymmetric syntheses. These compounds allow modification at three points of diversity: the O–R₁ bond, the S–C (R₂) bond, and the nitrogen R₃ substituent .

Polymer Synthesis

Sulfonimidates find application as building blocks for alternative sulfur (VI) compounds. Notably, they have been used to access poly(oxothiazene) polymers and thionylphosphazene monomers and polymers. However, their susceptibility to elevated temperatures limits certain applications .

Alkyl Transfer Reagents

Due to their acid sensitivity, sulfonimidates can act as alkyl transfer reagents to acids, alcohols, and phenols. Under acidic conditions, they exhibit lability, facilitating alkyl transfer reactions. Researchers have harnessed this property for specific synthetic transformations .

Computational Studies and Spectroscopic Parameters

Researchers have investigated the structural and spectroscopic aspects of sulfonamide derivatives, including 1-amide 4-sulfonamide-1,2,3-triazoles. Computational methods like B3LYP/6-31G(d) have been employed to explore their properties .

Enantioselective Modification

Enantioselective modification of sulfonamides and sulfonamide derivatives has been studied. Non-covalent interactions, such as cation–π interactions, play a crucial role in enhancing reactivity and controlling enantioselectivity .

Cyclic Sulfonimidates

Cyclic variations of sulfonimidates arise when R₁ and R₃ are linked. These compounds find applications in asymmetric syntheses and chiral transformations due to their stereogenic sulfur center .

Future Directions

The addition of amide/sulfonamide bonds to alkynes, including but-2-yne-1-sulfonamide, is a promising area of research. This approach is particularly powerful when incorporated into a domino process, allowing for the preparation of polyfunctionalized complex molecules . Future research may focus on further optimizing these reactions and exploring their potential applications in the synthesis of complex molecules .

Mechanism of Action

Target of Action

But-2-yne-1-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, a vital component for bacterial growth and survival .

Mode of Action

But-2-yne-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by But-2-yne-1-sulfonamide affects the folic acid synthesis pathway . Folic acid is essential for the synthesis of nucleic acids and proteins. Its deficiency leads to impaired DNA synthesis and cell division, ultimately inhibiting bacterial growth .

Pharmacokinetics

They undergo acetylation in the liver, a process that can be influenced by genetic factors . Sulfonamides are primarily excreted through the kidneys .

Result of Action

The primary result of But-2-yne-1-sulfonamide’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents bacteria from producing essential components for their survival, leading to their eventual death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of But-2-yne-1-sulfonamide. For instance, the presence of other carbon or nitrogen sources can enhance its biodegradation .

properties

IUPAC Name

but-2-yne-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c1-2-3-4-8(5,6)7/h4H2,1H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRISXVDZWCHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

But-2-yne-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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